molecular formula C14H16F2N4 B6134753 3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine

3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine

Cat. No.: B6134753
M. Wt: 278.30 g/mol
InChI Key: WJQZQDWNTHCTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine is a compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has shown promise as an antifungal and antibacterial agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine involves the inhibition of specific enzymes and proteins. The triazole ring can bind to the active site of enzymes, blocking their activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects . The difluorophenyl group enhances the binding affinity and specificity of the compound, making it more effective .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[4-(3,5-difluorophenyl)triazol-1-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4/c15-12-4-11(5-13(16)6-12)14-9-20(19-18-14)8-10-2-1-3-17-7-10/h4-6,9-10,17H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQZQDWNTHCTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=C(N=N2)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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